Substance P (6-11), Glu(6)- is a modified form of the neuropeptide Substance P, which is known for its role in pain perception and inflammatory responses. This specific variant features a glutamic acid residue at position six, altering its biochemical properties and potential applications. The compound is classified under the broader category of tachykinins, a family of neuropeptides involved in various physiological processes.
Substance P (6-11), Glu(6)- is derived from the natural Substance P peptide, which was first identified by Ulf von Euler and John H. Gaddum in the 1930s. The original Substance P has a sequence of Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 and plays significant roles in neurotransmission and neurogenic inflammation . The specific variant, Substance P (6-11), Glu(6)-, has been synthesized for research purposes to explore its altered biological activity compared to the native peptide.
The synthesis of Substance P (6-11), Glu(6)- can be achieved through solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence. This method involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. The specific incorporation of glutamic acid at the sixth position is crucial for obtaining this variant.
Substance P (6-11), Glu(6)- has a distinct molecular structure characterized by its specific sequence and functional groups. The structural formula includes:
The compound's structural data indicates that it retains essential features of Substance P while introducing changes that may enhance or alter its biological activity.
Substance P (6-11), Glu(6)- can participate in various biochemical reactions typical for peptides, including:
The binding affinity and specificity can be assessed through competitive binding assays, where the modified peptide's interaction with NK1R is compared to that of native Substance P.
Substance P (6-11), Glu(6)- exerts its effects primarily through interaction with NK1R, leading to intracellular signaling cascades that modulate pain perception and inflammatory responses.
Studies indicate that the introduction of glutamic acid at position six may enhance or modify these signaling pathways compared to native Substance P.
Substance P (6-11), Glu(6)- has several scientific uses:
Substance P (6-11) represents the C-terminal hexapeptide fragment of the full undecapeptide Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), possessing the amino acid sequence Gln-Phe-Phe-Gly-Leu-Met-NH₂. This fragment constitutes the evolutionarily conserved "message domain" responsible for receptor activation across mammalian tachykinin peptides [1] [7]. The Glu(6)-modified analogue specifically replaces the glutamine residue at position 6 (equivalent to position 11 in the full-length Substance P sequence) with glutamic acid, resulting in the sequence Glu-Phe-Phe-Gly-Leu-Met-NH₂. This substitution introduces significant physicochemical alterations compared to the native fragment:
Biophysical studies using nuclear magnetic resonance (NMR) spectroscopy reveal that while the native Substance P (6-11) fragment exhibits considerable conformational flexibility in aqueous solution, the Glu(6) analogue demonstrates increased structural order when bound to membrane mimetics such as ganglioside GM1-containing bicelles. This ordered conformation resembles the bioactive state recognized by neurokinin-1 receptors [8].
Table 1: Structural and Functional Properties of Substance P (6-11) and Glu(6) Analogue
Property | Substance P (6-11) (Gln⁶) | Glu(6) Substituted Analogue |
---|---|---|
Sequence | Gln-Phe-Phe-Gly-Leu-Met-NH₂ | Glu-Phe-Phe-Gly-Leu-Met-NH₂ |
Position 6 Charge | Neutral | Negative |
Receptor Activation | Full agonist (NK1 receptor) | Potentiated agonist (NK1 receptor) |
G Protein Coupling | Gq bias | Enhanced Gq bias |
Structural Flexibility | High (aqueous solution) | Reduced (membrane-bound) |
The rational design of Glu(6)-substituted Substance P (6-11) analogues emerged in the late 1980s as part of structure-activity relationship (SAR) studies aimed at developing metabolically stable tachykinin receptor ligands with enhanced specificity. Early investigations focused on modifying the native Substance P (6-11) fragment due to its retention of near-full efficacy at neurokinin-1 receptors despite the truncation [4] [6]:
The development of [Glp⁶]Substance P (6-11) (Glp = pyroglutamic acid) represented a significant advancement. This cyclized N-terminal modification conferred enzymatic resistance while maintaining agonist efficacy at "septide-sensitive" tachykinin receptors in rat urinary bladder, stimulating inositol monophosphate ([³H]-IP₁) formation – a downstream marker of Gq protein activation [9]. These synthetic efforts established position 6 as a critical site for engineering neurokinin-1 receptor selectivity while preserving agonist potency.
Table 2: Evolution of Key Substance P (6-11) Glu(6) Analogues
Compound | Structural Features | Key Pharmacological Findings | Reference |
---|---|---|---|
[Glu⁶]Substance P (6-11) | Gln→Glu substitution | Retained neurokinin-1 receptor agonist activity | [4] |
N¹,⁶-(β-D-glucopyranosyl)[Glu⁶,Pro⁹]SP(6-11) | Glu⁶ glycosylation + Pro⁹ substitution | 3x potency of Substance P at neurokinin-1 receptors | [2] |
[Glu(OBzl)⁶]Substance P (4-11) | Glu⁶ benzyl ester (bulky lipophilic group) | Enhanced TNF-α release from monocytes | [6] |
[Glp⁶]Substance P (6-11) | N-terminal pyroglutamate ring (cyclization) | Stimulated IP₁ formation in urinary bladder | [9] |
The C-terminal sequence of tachykinin peptides, particularly the conserved motif Phe-X-Gly-Leu-Met-NH₂ (where X is an aromatic or branched aliphatic residue), serves as the primary determinant for receptor activation across all neurokinin receptor subtypes. Substance P (6-11) contains this core motif (Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂), enabling its function as a high-affinity neurokinin-1 receptor agonist. Cryo-electron microscopy structures of neurokinin-1 receptor bound to Substance P reveal deep insertion of this C-terminal segment into the receptor's transmembrane bundle, facilitating receptor activation through specific interactions [1] [7]:
The Glu(6) modification exerts its influence by altering interactions with neurokinin-1 receptor's extracellular domains rather than the conserved transmembrane binding pocket:
Table 3: Functional Roles of Residues in Substance P (6-11) C-Terminal Sequence
Residue Position | Role in Receptor Interaction | Consequence of Mutation/Modification |
---|---|---|
Glu(6) | Address domain; ECL2 interaction | Enhanced Gq bias; reduced Gs coupling |
Phe⁷ | Hydrophobic pocket occupancy (TM4-TM6) | Loss of binding affinity |
Phe⁸ | Toggle switch activation; hydrophobic pocket | Loss of receptor activation |
Gly⁹ | Backbone flexibility; turn formation | Impaired positioning of C-terminal residues |
Leu¹⁰ | Van der Waals contacts with TM3/TM5 | Reduced potency |
Met¹¹-NH₂ | Hydrogen bonding with Asn¹⁰⁵ (TM2); charge interaction with Tyr²⁸⁷ | Complete loss of agonist activity |
Cross-reactivity studies with neurokinin-2 receptor demonstrate that specificity determinants extend beyond the core message domain. While neurokinin-2 receptor exhibits higher affinity for neurokinin A, Substance P (6-11) and its Glu(6) analogues maintain some cross-reactivity. Molecular modeling reveals that Lys¹⁸⁰ in neurokinin-2 receptor's extracellular loop 2 (analogous to Arg¹⁷⁷ in neurokinin-1 receptor) forms weaker electrostatic interactions with Glu(6) compared to the native glutamine, explaining reduced neurokinin-2 receptor activity of Glu(6) analogues [3] [7]. These structure-activity relationships establish that position 6 modifications primarily modulate receptor subtype selectivity and signaling bias through extracellular loop interactions rather than altering the core activation mechanism mediated by the C-terminal pentapeptide.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7